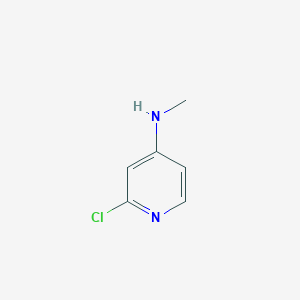

2-Chloro-N-methylpyridin-4-amine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. agropages.comchemicalbook.com The introduction of a halogen atom onto the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a key precursor for a variety of chemical transformations. agropages.com The presence of both a chlorine atom and an N-methylamino group in 2-Chloro-N-methylpyridin-4-amine makes it a bifunctional reagent, allowing for selective reactions at different positions on the pyridine ring.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing a wide range of functional groups. The N-methylamino group at the 4-position can also participate in various reactions, or it can influence the reactivity of the pyridine ring itself. This dual functionality allows for a stepwise and controlled construction of target molecules.

A notable application of this compound is in the synthesis of checkpoint kinase 1 (CHK1) inhibitors. acs.orgnih.gov For instance, it has been used in a Buchwald coupling reaction with an aminopyrazine to create a 5-unsubstituted pyridine analogue. acs.org This reaction highlights the utility of the 2-chloro substituent in forming new carbon-nitrogen bonds, a fundamental transformation in medicinal chemistry.

| Reaction Data for this compound | |

| Reaction Type | Buchwald Coupling |

| Reactants | This compound, Aminopyrazine |

| Product | 5-unsubstituted pyridine analogue |

| Significance | Formation of a C-N bond, key step in synthesizing CHK1 inhibitors. acs.org |

Furthermore, the compound can undergo chlorination reactions. Treatment with N-chlorosuccinimide leads to the formation of chlorinated derivatives, demonstrating the reactivity of the pyridine ring itself, even with existing substituents. acs.orgnih.gov

Overview of Research Domains Utilizing this compound

The principal research domain that has recently utilized this compound is medicinal chemistry, particularly in the discovery of novel cancer therapeutics. Its role as a building block for CHK1 inhibitors is a prime example. acs.orgnih.gov CHK1 is a crucial protein in the DNA damage response pathway, and its inhibition is a promising strategy in cancer treatment. nih.gov The ability to synthesize analogues and derivatives from this compound allows researchers to explore the structure-activity relationship of potential drug candidates.

While current documented use is prominent in oncology, the reactive nature of this compound suggests potential applications in other areas of chemical biology and materials science where tailored pyridine-based structures are required.

Emerging Research Challenges and Opportunities

A significant challenge associated with this compound is the limited commercial availability and the relatively sparse documentation of its synthetic routes and reactivity profile compared to other halogenated pyridines. This scarcity of information presents an opportunity for synthetic chemists to develop and publish more efficient and scalable synthesis methods.

The key opportunity for this compound lies in its further exploitation as a scaffold for new bioactive molecules. Its proven utility in the synthesis of kinase inhibitors suggests that it could be a valuable starting material for developing inhibitors of other protein kinases, which are a major class of drug targets. nih.gov Exploring its reactivity in a broader range of cross-coupling reactions and other transformations could unlock new avenues for the synthesis of novel pharmaceuticals and functional materials. The development of more complex derivatives from this versatile intermediate is a promising area for future research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCVZLIXJWBLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 2 Chloro N Methylpyridin 4 Amine

Preparation Routes to 2-Chloro-N-methylpyridin-4-amine

The synthesis of this compound can be approached through several routes, primarily involving the construction and subsequent functionalization of the pyridine (B92270) ring or the modification of a pre-existing substituted pyridine.

Established Laboratory-Scale Syntheses

A plausible and common laboratory-scale synthesis of this compound involves a multi-step sequence starting from readily available precursors. A key intermediate in this process is often 4-amino-2-chloropyridine (B126387).

One established route to the closely related 4-amino-2-chloropyridine begins with 2-chloropyridine (B119429). google.comgoogle.com This starting material is first oxidized to 2-chloropyridine-N-oxide. guidechem.comdcu.ie The N-oxide is a crucial intermediate as it activates the pyridine ring for subsequent electrophilic nitration at the 4-position. google.comgoogle.comprepchem.com

The synthesis proceeds as follows:

N-Oxidation: 2-Chloropyridine is treated with an oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like tungstic acid and sulfuric acid, or with meta-chloroperbenzoic acid (m-CPBA) in a solvent like chloroform, to yield 2-chloropyridine-N-oxide. google.comgoogle.comguidechem.com

Nitration: The resulting 2-chloropyridine-N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction is typically performed at elevated temperatures, for instance, starting at cooler temperatures and then heating to around 100-115°C, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. prepchem.com

Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in acetic acid, followed by neutralization. google.com This step affords 4-amino-2-chloropyridine.

N-Methylation: The final step is the selective N-methylation of the primary amino group of 4-amino-2-chloropyridine to give the target molecule, this compound. This can be accomplished using various methylating agents. Common laboratory reagents for this transformation include dimethyl sulfate (B86663) or methyl iodide. wikipedia.org More contemporary and greener methods might employ methanol (B129727) in the presence of a suitable catalyst. researchgate.netsci-hub.sersc.org

An alternative approach could involve the initial synthesis of N-methyl-4-aminopyridine, followed by selective chlorination at the 2-position. However, direct chlorination of pyridine derivatives can sometimes lead to mixtures of isomers. alkalimetals.com

Industrial Synthesis Processes and Optimization

For industrial-scale production, the cost-effectiveness, safety, and efficiency of the synthetic route are paramount. The laboratory-scale synthesis described above can be adapted and optimized for industrial applications.

Key considerations for industrial synthesis include:

Raw Material Cost and Availability: Starting materials like 2-chloropyridine are generally commercially available. alkalimetals.com

Process Safety: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions, a significant concern in large-scale production. googleapis.com

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. For instance, in the N-methylation step, using methanol as a C1 source is an atom-economical and environmentally friendly approach. sci-hub.se Catalytic systems, such as those based on palladium on carbon (Pd/C), have been developed for the N-methylation of amines using methanol. sci-hub.se

Work-up and Purification: Industrial processes favor methods that minimize the need for complex purification techniques like column chromatography. Crystallization or distillation are often preferred. The synthesis of 4-aminopyridine (B3432731) from 4-nitropyridine-N-oxide, for example, can yield a product that is isolated by extraction. semanticscholar.org

A potential industrial process for this compound would likely follow the N-oxidation, nitration, reduction, and N-methylation sequence. Optimization would focus on using cost-effective reagents, ensuring robust process control, particularly for the nitration, and developing efficient product isolation procedures. One-pot or tandem reactions, where multiple steps are carried out in the same reactor without isolating intermediates, are also highly desirable to improve efficiency and reduce waste. semanticscholar.orgacs.org

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of the synthetic routes to this compound can be evaluated based on principles of green chemistry. prepchem.comwikipedia.orgnih.gov

| Synthetic Step | Traditional Method | Greener Alternative/Consideration | Green Chemistry Principle Addressed |

| N-Oxidation | Use of m-CPBA | Catalytic oxidation with H₂O₂ and a recyclable catalyst (e.g., tungstic acid). guidechem.com | Atom Economy, Catalysis |

| Nitration | Use of excess strong acids (H₂SO₄, HNO₃) | Optimization of acid ratios to minimize waste; exploring solid acid catalysts. | Waste Prevention |

| Reduction | Stoichiometric metal reductants (e.g., Fe/acetic acid) | Catalytic hydrogenation using H₂ and a recyclable catalyst (e.g., Pd/C, Ni). | Catalysis, Atom Economy |

| N-Methylation | Use of toxic and hazardous reagents like dimethyl sulfate. wikipedia.org | Use of methanol or dimethyl carbonate as the methylating agent with a catalyst. researchgate.netsci-hub.senih.gov | Safer Solvents and Auxiliaries, Atom Economy |

Reaction Pathways and Mechanistic Investigations of this compound

The reactivity of this compound is dictated by the electronic properties of its substituents and the pyridine ring itself.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. googleapis.com However, the substituents on the ring significantly influence the rate and regioselectivity of such reactions. In this compound, the N-methylamino group at the 4-position is a strong activating group, while the chloro group at the 2-position is a deactivating group.

The nitration of this compound is an example of an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the existing substituents.

N-Methylamino Group (-NHCH₃): This is a strongly activating, ortho-, para-directing group. Since the para-position (relative to the amino group) is occupied by the ring nitrogen, it directs electrophiles to the ortho positions (positions 3 and 5).

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to positions 3 and 5.

Given that both the N-methylamino group and the chloro group direct incoming electrophiles to the 3 and 5 positions, the nitration of this compound is expected to yield a mixture of 2-chloro-N-methyl-3-nitropyridin-4-amine and 2-chloro-N-methyl-5-nitropyridin-4-amine.

The formation of 2-chloro-N-methyl-3-nitropyridin-4-amine would proceed via the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acid, at the C3 position of the pyridine ring. The N-methylamino group strongly activates this position for electrophilic attack.

Mechanistic Considerations: The mechanism of electrophilic aromatic substitution on pyridine derivatives generally involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. sigmaaldrich.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring.

In the case of the nitration of this compound to form the 3-nitro derivative, the stability of the intermediate sigma complex is a key factor. The positive charge in the intermediate can be delocalized onto the N-methylamino group through resonance, which provides significant stabilization and favors substitution at the positions ortho to it.

Studies on the nitration of related compounds, such as 2-aminopyridine (B139424) derivatives, have shown that nitration often occurs at the 3 or 5 positions. njit.edu For instance, the nitration of 2-amino-5-chloropyridine (B124133) can lead to the formation of 2-amino-5-chloro-3-nitropyridine. njit.edu This supports the prediction that nitration of this compound would also favor substitution at the 3-position.

Regiochemical Outcome Data (Predicted):

| Reactant | Product | Predicted Major/Minor | Rationale |

| This compound | 2-chloro-N-methyl-3-nitropyridin-4-amine | Major | The C3 position is activated by the strongly electron-donating N-methylamino group at the adjacent C4 position. |

| This compound | 2-chloro-N-methyl-5-nitropyridin-4-amine | Minor | The C5 position is also activated by the N-methylamino group, but may be slightly less favored due to steric hindrance from the adjacent ring nitrogen. |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution would need to be determined experimentally.

Nucleophilic Substitution Reactions at the C2-Chlorine Center

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C2 and C6 positions. The N-methylamino group at the C4 position further activates the ring towards nucleophilic attack.

Amidation and Amination Reactions

The displacement of the C2-chlorine by nitrogen nucleophiles represents a key transformation for introducing diverse functionalities. While specific examples with this compound are not widely documented, the general reactivity of 2-chloropyridines in amination and amidation reactions is well-established. For instance, copper-catalyzed amidation of 2-chloropyridines provides an efficient route to N-(pyridin-2-yl)amides. rsc.org It is plausible that this compound would undergo similar reactions.

The reaction with various primary and secondary amines can lead to the corresponding 2-amino-N-methylpyridin-4-amine derivatives. These reactions can proceed thermally or be catalyzed by transition metals like palladium or copper. The choice of catalyst and reaction conditions can be crucial to achieve high yields and selectivity. researchgate.net

Reactions with Oxygen and Sulfur Nucleophiles

The C2-chlorine can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides would yield the corresponding 2-alkoxy or 2-aryloxy derivatives. Similarly, treatment with thiols or their corresponding thiolates can produce 2-thioether-substituted pyridines.

Studies on the reaction of 2-halopyridinium salts with sulfur nucleophiles have shown that a broad range of thiols and thiolates can act as effective nucleophiles in SNAr reactions, often proceeding at room temperature. chemrxiv.org This high reactivity is attributed to the exceptional nucleophilicity of sulfur species and the enhanced electrophilicity of the activated pyridine ring. chemrxiv.orgmsu.edu

Mechanistic Insights into Nucleophilic Aromatic Substitution

The mechanism of nucleophilic aromatic substitution on 2-chloropyridines generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer-like intermediate. researchgate.net The attack of the nucleophile on the C2 carbon leads to the formation of this tetrahedral intermediate, which then expels the chloride ion to restore the aromaticity of the pyridine ring.

Transformations Involving the N-Methylamino Group

The exocyclic N-methylamino group provides another site for chemical modification, primarily through alkylation and acylation reactions at the nitrogen atom.

Alkylation and Acylation Strategies

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons and is therefore nucleophilic, capable of reacting with electrophiles such as alkyl halides and acylating agents.

Alkylation of the N-methylamino group would lead to the formation of a tertiary amine. For instance, the N-alkylation of 2-aminopyridine with arylmethyl alcohols has been achieved using ruthenium-based catalysts. researchgate.net A similar strategy could potentially be applied to this compound to introduce a second alkyl group on the nitrogen.

Acylation of the N-methylamino group with acyl chlorides or anhydrides would produce the corresponding N-acyl-N-methylamino derivative. This transformation can be useful for introducing various functional groups or as a protecting group strategy.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound and its derivatives are fundamental transformations that can lead to a variety of functionalized pyridine compounds.

Oxidation: The N-methylamino group is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, related N-alkylaminopyridines can be oxidized to form various products, including N-oxides or more complex coupled structures, depending on the oxidant and reaction conditions. Common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are known to oxidize nitrogen-containing heterocyles. rsc.orgresearchgate.netmasterorganicchemistry.commdpi.com For instance, the oxidation of secondary amines to nitrones is a well-established reaction. acsgcipr.org The pyridine nitrogen can also be oxidized to an N-oxide, which can significantly alter the electronic properties and reactivity of the pyridine ring. wikipedia.org

Reduction: The chloro group on the pyridine ring can be removed via reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing a palladium catalyst on a carbon support (Pd/C) in the presence of a hydrogen source. Additionally, the reduction of a related compound, 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide, to 2-chloro-5-methylpyridin-4-amine (B1314158) has been achieved through hydrogenation, indicating that the nitro group can be selectively reduced in the presence of the chloro substituent under specific conditions. google.com Another method for the reduction of a 2-chloro-4-nitropyridine (B32982) nitrogen oxide to 2-chloro-4-aminopyridine involves the use of iron powder in glacial acetic acid.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide. sigmaaldrich.cn While specific examples involving this compound are not widely reported, the reactivity of 2-chloropyridines in such couplings is well-documented. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling with chloro-heteroarenes. For 2,4-dichloropyridines, selective coupling at the C4-position can be achieved under ligand-controlled conditions. nih.gov The reactivity order of halogens in Suzuki-Miyaura coupling is generally I > Br > Cl. libretexts.org

Below is a table illustrating typical conditions for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with arylboronic acids, which can be extrapolated to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 75-95 | mdpi.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-98 | researchgate.net |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 90 | 70-90 | nih.govacs.org |

Note: The yields are representative for 2-chloropyridine derivatives and may vary for this compound.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgcapes.gov.br This reaction is highly valuable for the synthesis of substituted aminopyridines. The reaction of 2-chloropyridines with various amines can be achieved using a palladium catalyst in combination with a suitable phosphine ligand and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The table below summarizes typical conditions for the Buchwald-Hartwig amination of 2-chloropyridines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85-95 | wikipedia.org |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-97 | acsgcipr.org |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 75-90 | organic-chemistry.org |

Note: The yields are representative for 2-chloropyridine derivatives and may vary for this compound.

Other Palladium and Copper-Catalyzed Coupling Reactions

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond. organic-chemistry.orgnih.gov This reaction has been successfully applied to 2-amino-3-bromopyridines, suggesting that this compound could also be a suitable substrate for coupling with terminal alkynes to generate 2-alkynyl-4-(N-methylamino)pyridines. scirp.orgscirp.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org While specific examples with this compound are scarce, 2-chloropyridines can participate in Heck reactions, although they are generally less reactive than their bromo or iodo counterparts. nih.govmdpi.com

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.orgnih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper. The amination of 2-chloropyridines with various amines has been achieved using copper catalysts. nih.govmdpi.com

Exploration of Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems through cyclization reactions. For instance, the amino group can act as a nucleophile to displace a suitable leaving group on a side chain attached to the pyridine ring, leading to the formation of bicyclic structures. A notable application of related 2-chloro-4-aminopyridine derivatives is in the synthesis of imidazo[4,5-c]pyridines, which are of interest in medicinal chemistry. nih.govresearchgate.net This transformation typically involves an initial N-acylation or a similar reaction at the amino group, followed by an intramolecular cyclization that displaces the chlorine atom.

Rearrangement reactions of pyridine derivatives can also lead to novel structures. While specific rearrangements involving this compound are not well-documented, general pyridine rearrangements, such as the Boekelheide and Ciamician-Dennstedt rearrangements, are known. nih.gov Additionally, N-amino pyridinium (B92312) salts can undergo various synthetic transformations. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of 2 Chloro N Methylpyridin 4 Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For 2-Chloro-N-methylpyridin-4-amine, characteristic absorption bands would be expected.

The N-H stretching vibration of the secondary amine group is anticipated to appear as a distinct band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine (B92270) ring and the methyl group would likely be observed between 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching of the amine group would typically be found in the 1250-1350 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is expected to give a strong absorption in the fingerprint region, likely between 700-800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing modes of the pyridine ring would be expected to produce strong Raman signals. The C-Cl bond, due to its polarizability, should also be Raman active. Assignments are typically confirmed through computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and intensities. These calculations help in assigning specific vibrational modes to the observed spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide key structural information. The proton of the N-H group would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl group protons (N-CH₃) would be expected to appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum. The pyridine ring protons would exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position would likely be a doublet, coupled to the proton at the C6 position. The proton at the C3 position would appear as a singlet, and the proton at C6 would be a doublet. The exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the N-methylamino group.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| H (on N) | Variable | broad s | - |

| H (on C3) | 6.5 - 7.0 | s | - |

| H (on C5) | 6.8 - 7.3 | d | ~5-7 Hz |

| H (on C6) | 7.8 - 8.2 | d | ~5-7 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atom attached to the chlorine (C2) would be significantly downfield due to the deshielding effect of the halogen. The carbon attached to the amino group (C4) would also be downfield. The methyl carbon would appear at a characteristic upfield chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 155 |

| C3 | 105 - 115 |

| C4 | 155 - 160 |

| C5 | 110 - 120 |

| C6 | 145 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the protons at C5 and C6 would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal assigned to C5 would show a correlation to the carbon signal of C5.

Through the combined application of these advanced spectroscopic and computational methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of this absorption are highly dependent on the molecule's structure and its interaction with the surrounding solvent.

Absorption Maxima and Molar Absorptivity

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pairs on the nitrogen atoms. The presence of the chloro and N-methylamino substituents will influence the energy of these transitions. The electron-donating amino group is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, while the electron-withdrawing chloro group will have a competing effect.

Table 1: Predicted UV-Vis Absorption Data for this compound in Cyclohexane

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol-1 cm-1) |

| π→π | ~275 | ~15,000 |

| n→π | ~310 | ~2,000 |

Note: The data in this table are estimated based on values for analogous compounds and theoretical principles, as direct experimental values for this compound are not publicly documented.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon provides insight into the change in dipole moment of the molecule upon electronic excitation. For substituted pyridines, particularly those with electron-donating groups, a positive solvatochromism (bathochromic shift in more polar solvents) is often observed for the primary π→π* transition. bg.ac.rssmeits.rs This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules.

In the case of this compound, the N-methylamino group is a strong electron donor. Upon excitation, there is likely an intramolecular charge transfer (ICT) from the amino group to the pyridine ring, increasing the dipole moment. Therefore, increasing solvent polarity is expected to cause a red shift in the absorption maximum. Studies on similar pyridinium (B92312) dyes have extensively documented this behavior. nih.govnih.govpsu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₆H₇ClN₂), the exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₆H₇³⁵ClN₂ | 142.0298 |

| [M+H]⁺ | C₆H₈³⁵ClN₂ | 143.0376 |

| [M]⁺ | C₆H₇³⁷ClN₂ | 144.0268 |

| [M+H]⁺ | C₆H₈³⁷ClN₂ | 145.0347 |

The presence of chlorine would be readily identifiable by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Investigation of Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to a radical cation ([M]⁺•), which then undergoes a series of fragmentation reactions. The fragmentation of this compound would likely proceed through several key pathways, guided by the stability of the resulting fragments. wikipedia.orgyoutube.com

A probable primary fragmentation event is the loss of a chlorine radical, which is a common pathway for chloroaromatic compounds, leading to a fragment ion at m/z 107. Another significant fragmentation would be the alpha-cleavage adjacent to the N-methylamino group, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 127. Subsequent loss of HCN from the pyridine ring is also a common fragmentation pattern for such heterocycles. For instance, a related compound, 2-chloro-5-methylpyridin-4-amine (B1314158), shows a prominent [M+H]⁺ peak at m/z 143 in its mass spectrum. chemicalbook.com

A plausible fragmentation pathway is outlined below:

[C₆H₇ClN₂]⁺• (m/z 142/144) → Loss of •Cl → [C₆H₇N₂]⁺ (m/z 107)

[C₆H₇N₂]⁺ (m/z 107) → Loss of HCN → [C₅H₆N]⁺ (m/z 80)

[C₆H₇ClN₂]⁺• (m/z 142/144) → Loss of •CH₃ → [C₅H₄ClN₂]⁺ (m/z 127/129)

[C₅H₄ClN₂]⁺ (m/z 127/129) → Loss of HCN → [C₄H₃ClN]⁺ (m/z 100/102)

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Although no crystal structure for this compound has been reported in the public domain, analysis of the crystal structure of the closely related compound, 2-Chloro-4-methylpyridin-3-amine, reveals key insights. In the solid state of this analog, the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains. nbinno.com It is highly probable that this compound would also exhibit significant hydrogen bonding in its crystal lattice, with the secondary amine proton of the N-methylamino group acting as a hydrogen bond donor and the pyridine nitrogen atom acting as an acceptor.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Determination of Molecular Conformation and Geometry

Geometric parameters for the related compound 2-Chloro-4-methylpyridin-3-amine have been reported within typical ranges. researchgate.netresearchgate.net An intramolecular N—H⋯Cl interaction is also observed in the molecular structure of this similar compound. researchgate.net While specific data for this compound is not available, analysis of analogous structures allows for the prediction of key geometric parameters.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Substituted Pyridine Ring Note: This table is illustrative and based on data for similar compounds. Specific values for this compound would require dedicated experimental analysis.

| Parameter | Typical Value Range |

| C-N (pyridine ring) | 1.33 - 1.35 Å |

| C-C (pyridine ring) | 1.38 - 1.40 Å |

| C-Cl | 1.73 - 1.75 Å |

| C-N (amino group) | 1.36 - 1.38 Å |

| N-C (methyl group) | 1.45 - 1.47 Å |

| C-N-C (pyridine ring) | 116 - 118° |

| N-C-C (pyridine ring) | 122 - 125° |

| C-C-Cl | 118 - 120° |

| C-C-N (amino group) | 120 - 122° |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Intermolecular forces play a crucial role in defining the solid-state structure of molecular crystals. For this compound, the primary intermolecular interactions anticipated are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The N-methylamino group contains a hydrogen atom that can act as a hydrogen bond donor, while the pyridine ring's nitrogen atom can act as an acceptor. This allows for the formation of intermolecular N—H⋯N hydrogen bonds, which are commonly observed in related aminopyridine structures. researchgate.netnih.govmdpi.com These interactions can link molecules into chains, dimers, or more complex networks. nih.govmdpi.com For instance, in the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions between adjacent molecules. These interactions, characterized by the overlapping of π-orbitals, contribute significantly to the crystal's stability. In related structures, slipped π-π stacking is observed, with centroid-to-centroid distances typically around 3.5 Å. nih.govnih.gov This type of interaction involves a parallel but offset arrangement of the aromatic rings.

Crystal Packing and Supramolecular Architecture

In similar chloro-substituted aminopyridine derivatives, hydrogen bonds create primary motifs like chains or R2²(8) ring motifs. mdpi.comresearchgate.net These motifs then assemble into layers. The final supramolecular structure is stabilized by weaker interactions, including van der Waals forces involving the chlorine atoms. mdpi.com The specific arrangement defines the crystal's properties, such as its space group and unit cell dimensions. For example, the crystal structure of 2-chloro-4-methylpyridin-3-amine is stabilized by an intermolecular N—H⋯N hydrogen bond, which forms chains along the c-axis. researchgate.net

Quantum Chemical and Computational Modeling

Density Functional Theory (DFT) for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and electronic properties of compounds like this compound. scielo.org.conih.gov By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecule's geometry can be optimized to find its lowest energy conformation. scielo.org.conih.gov This computational approach allows for the calculation of bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. researchgate.netscispace.com

Beyond geometry optimization, DFT calculations provide insights into the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Illustrative DFT-Calculated Electronic Properties Note: These values are representative and would need to be calculated specifically for this compound.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited-state properties of molecules and predicting their UV-Vis absorption spectra. aps.orgrsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. aps.org

By calculating the excitation energies and the corresponding oscillator strengths (which determine the intensity of the absorption), a theoretical UV-Vis spectrum can be generated. mdpi.comresearchgate.net These calculations, often performed using functionals like CAM-B3LYP or PBE0, help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. mdpi.comchemrxiv.org The choice of solvent can be included in the calculations using models like the Polarizable Continuum Model (PCM) to more accurately reflect experimental conditions. mdpi.com For related compounds, TD-DFT has been successfully used to predict absorption maxima that are in good agreement with experimental data. chemrxiv.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The MEP map is colored according to the electrostatic potential value on the molecule's surface.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. In this compound, such regions are expected around the nitrogen atom of the pyridine ring and the chlorine atom due to their high electronegativity. researchgate.net

Blue regions represent a positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the N-H group is an expected site of positive potential. researchgate.net

Green regions correspond to neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the information obtained from HOMO-LUMO analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. researchgate.net The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wu.ac.thresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions and exhibits higher polarizability. wu.ac.th

For this compound, Density Functional Theory (DFT) calculations, likely using a method such as B3LYP with a 6-311++G(d,p) basis set, would be employed to determine the energies of these orbitals. ijesit.com The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen of the methylamine (B109427) group and the π-system of the ring. The LUMO would likely be distributed over the pyridine ring, with significant contributions from the carbon atom bonded to the electron-withdrawing chlorine atom. The energy gap would quantify the molecule's electronic stability and its propensity for charge transfer interactions. nih.gov

Table 1: Hypothetical FMO Parameters for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: The values in this table are illustrative and represent typical energies for similar heterocyclic compounds as determined by DFT calculations. ijesit.comscielo.br

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. youtube.com This analysis provides quantitative insight into the charge distribution and the stabilizing effects of electron delocalization, such as hyperconjugation. nih.gov

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability conferred by these delocalizations. The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a stronger interaction.

Table 2: Hypothetical NBO Analysis for this compound showing Significant Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N8 | π* (C3-C4) | 45.15 |

| LP (1) N8 | π* (C5-C6) | 38.20 |

| LP (1) Cl7 | σ* (C2-C3) | 5.50 |

| LP (1) Cl7 | σ* (C2-N1) | 4.85 |

| σ (C4-H11) | σ* (N8-C9) | 2.10 |

Note: This table presents hypothetical but plausible stabilization energies for key intramolecular interactions based on NBO analyses of similar molecules. LP denotes a lone pair. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly DFT, is an indispensable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state. ijesit.com These calculated frequencies, however, are typically higher than experimental values due to the calculations being based on a harmonic oscillator model and not accounting for anharmonicity. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra. nih.gov A detailed assignment of the vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and C-Cl stretching, can be performed using Potential Energy Distribution (PED) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. wu.ac.th These calculations provide valuable information for assigning the signals in experimental NMR spectra, aiding in the structural elucidation of the molecule.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| ν1 | 3450 | 3455 | N-H Stretch |

| ν2 | 3080 | 3085 | Aromatic C-H Stretch |

| ν3 | 2950 | 2955 | Methyl C-H Stretch |

| ν4 | 1620 | 1625 | C=C/C=N Ring Stretch |

| ν5 | 1250 | 1255 | C-N Stretch |

| ν6 | 780 | 785 | C-Cl Stretch |

Note: This table is illustrative. The calculated values are hypothetical and assume a scaling factor has been applied to the raw computational data. ijesit.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is crucial for understanding the mechanisms of chemical reactions, including those for the synthesis or further functionalization of this compound. acs.org Methods such as Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination are common for forming C-N bonds on pyridine rings. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For a reaction involving this compound, DFT calculations can be used to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energies for different potential pathways.

Analyze the vibrational frequencies of the transition state to confirm it is a true first-order saddle point (characterized by one imaginary frequency).

This analysis can help in predicting the most favorable reaction conditions and understanding the regioselectivity of reactions. For instance, modeling the amination of a dichloropyridine could predict whether substitution is more likely to occur at the C2 or C6 position based on the calculated activation barriers.

Applications of 2 Chloro N Methylpyridin 4 Amine in Specialized Organic Synthesis Research

Role as a Building Block in Complex Heterocyclic Synthesis

The pyridine (B92270) scaffold is a fundamental structural motif in a vast number of biologically active compounds and functional materials. nih.gov The presence of both a reactive chlorine atom and a nucleophilic secondary amine on the pyridine ring of 2-Chloro-N-methylpyridin-4-amine provides multiple avenues for synthetic diversification, making it a valuable precursor for complex heterocyclic structures.

Construction of Advanced Pyridine-Fused Ring Systems

The development of novel, fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. This compound serves as a key starting material for the synthesis of various fused pyridine derivatives. For instance, it can be utilized in reactions that lead to the formation of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org These reactions often proceed through a one-pot synthesis involving a functionalized maleimide, where the substituents on the aminopyridine reactant direct the reaction towards the formation of either ring-fused pyridines or secondary aminopyridines. beilstein-journals.org

The synthesis of such complex ring systems is of considerable interest due to the diverse pharmacological properties associated with them. For example, pyrido[2,3-d]pyrimidines are known to exhibit antitumor and antiviral activities. nih.gov The strategic use of substituted pyridines like this compound allows chemists to access libraries of these advanced heterocyclic compounds for further investigation.

Synthesis of Substituted Pyridine-Based Scaffolds

Beyond fused systems, this compound is instrumental in the synthesis of highly substituted pyridine-based scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a key feature in building molecular complexity.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the 2-position. sigmaaldrich.comalkalimetals.com This enables the attachment of various aryl or alkyl groups, leading to a diverse range of substituted pyridine derivatives. The ability to selectively functionalize the pyridine ring is crucial for fine-tuning the electronic and steric properties of the final molecule, which is a critical aspect of rational drug design. mdpi.com

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Various Nucleophiles | 2-Substituted-N-methylpyridin-4-amines |

| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | 2-Aryl/Alkyl-N-methylpyridin-4-amines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 2-Amino-N-methylpyridin-4-amines |

Intermediate in Medicinal Chemistry Research and Lead Compound Generation

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The versatility of this compound as a synthetic intermediate makes it a valuable tool in the quest for new therapeutic agents.

Design and Synthesis of Novel Pharmacological Tools

Pharmacological tools are essential for probing biological pathways and validating new drug targets. The synthesis of novel molecules with specific biological activities often relies on the modification of known scaffolds. This compound can be used to generate libraries of compounds for screening against various biological targets. For example, its derivatives can be explored as potential modulators of receptors or enzymes. The synthesis of imidazolyl-ethynyl-pyridines, which are potential antipsychotics and mGLUR5 modulators, can utilize chloropyridine precursors. alkalimetals.com

Development of Scaffolds for Bioactive Molecules

The development of scaffolds for bioactive molecules is a key strategy in drug discovery. nih.gov These scaffolds provide a structural framework that can be decorated with various functional groups to optimize biological activity. This compound is a precursor to such scaffolds. For instance, it can be a starting point for the synthesis of complex molecules that inhibit bacterial virulence or the assembly of pili in uropathogenic Escherichia coli.

The ability to synthesize a variety of derivatives from a single, readily available intermediate like this compound accelerates the drug discovery process by enabling the rapid exploration of structure-activity relationships (SAR).

| Bioactive Scaffold Type | Potential Therapeutic Area |

| Imidazo[1,2-a]pyridines | Cholesterol acyltransferase inhibition nih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer, Antiviral nih.gov |

| Chromenopyridines | Broad-spectrum biological activities mdpi.com |

Precursor for Inhibitors and Modulators

The chemical reactivity of this compound makes it an ideal precursor for the synthesis of various inhibitors and modulators of biological targets. The chlorine atom can be displaced by a variety of nucleophiles, including those containing pharmacophoric groups known to interact with specific enzyme active sites or receptor binding pockets.

For example, derivatives of chloropyridines have been synthesized and investigated as inhibitors of Mycobacterium tuberculosis. nih.gov The synthesis of N-substituted quinazoline-4-amine and N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) derivatives, which have shown inhibitory activity against adenosine/guanosine nucleoside ribohydrolase in trichomoniasis, often starts from chloropyrimidine or chloroquinazoline precursors. digitellinc.com The structural similarity and reactivity patterns suggest that this compound could be a valuable starting material for analogous inhibitors.

Precursor in Agrochemical Development Research

The pyridine ring is a core structural motif in numerous commercially successful agrochemicals. The specific arrangement of substituents in this compound suggests its potential as a valuable intermediate in the discovery and development of new active ingredients.

Synthesis of Herbicidal and Fungicidal Intermediates

While direct synthesis of commercial herbicides or fungicides from this compound is not documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of established agrochemicals. For instance, chlorinated pyridine derivatives are key components of several herbicidal and fungicidal compounds. agropages.com The reactivity of the chlorine atom at the 2-position allows for its substitution by various nucleophiles (e.g., phenoxides, alkoxides, or thiolates) to generate a library of new derivatives for screening.

Table 2: Potential Reactions for Agrochemical Intermediate Synthesis

| Reactant | Reagent | Potential Product Class | Application Area |

| This compound | Aryl-OH / K₂CO₃ | 2-Aryloxy-N-methylpyridin-4-amine | Herbicidal/Fungicidal |

| This compound | R-SH / NaH | 2-(Alkylthio)-N-methylpyridin-4-amine | Fungicidal/Nematicidal |

| This compound | Substituted Aniline | N-Aryl-N'-methyl-pyridine-2,4-diamine | Herbicidal |

These hypothetical reaction pathways are based on established pyridine chemistry and illustrate the compound's potential for generating novel structures for biological activity screening.

Development of Plant Growth Regulator Precursors

The most direct inferred application for this compound in agrochemical research lies in the synthesis of plant growth regulators (PGRs). This is based on the well-documented activity of N-pyridyl ureas. Specifically, the closely related compound, 2-chloro-4-aminopyridine, is a known intermediate for synthesizing forchlorfenuron, a highly active cytokinin-type PGR. google.com This compound is a phenylurea derivative, N-(2-chloro-4-pyridyl)-N'-phenylurea.

Following this established synthetic route, this compound could serve as a direct precursor to a new class of N,N'-disubstituted ureas. The reaction of the N-methylamino group with an isocyanate would yield the corresponding urea.

Figure 1: Proposed Synthesis of a Putative Plant Growth Regulator

In this proposed reaction, R represents an alkyl or aryl group.

By varying the 'R' group on the isocyanate, researchers could systematically modify the structure to optimize biological activity, potentially leading to new PGRs with enhanced efficacy or different selectivity on various crops. A Korean patent details the preparation and significant plant cell division-promoting activity of N-(2-chloro-4-pyridyl) ureas, lending strong support to the research potential of this compound class. github.io

Utilization in Materials Science Research

Aminopyridine derivatives are recognized as important building blocks in materials science due to their ability to participate in polymerization and to form supramolecular structures through hydrogen bonding and metal coordination. youtube.com

Synthesis of Monomers for Functional Polymers

The bifunctional nature of this compound makes it a candidate for investigation as a monomer in the synthesis of functional polymers. The secondary amine and the chloro-substituent offer two distinct points for polymerization. For example, the N-methylamino group could be reacted with a diacyl chloride, while the chlorine atom could be used in cross-coupling reactions to form the polymer backbone.

Polymers incorporating pyridine units are of interest for their potential applications in:

Chelating Resins: The nitrogen atom of the pyridine ring can coordinate with metal ions, making such polymers suitable for use in heavy metal removal or catalysis.

Conducting Polymers: Doped pyridine-containing polymers can exhibit electrical conductivity.

High-Performance Polymers: The rigidity of the pyridine ring can contribute to thermal stability and mechanical strength.

While specific research on polymerizing this compound has not been identified, the general principles of polymer chemistry suggest its viability as a monomer for creating novel materials.

Development of Precursors for Advanced Organic Materials

The structure of this compound is suitable for the synthesis of advanced organic materials, such as those with specific optical or electronic properties. The pyridine ring is an electron-deficient system that can be incorporated into larger conjugated systems used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The chlorine atom can be readily substituted in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to link the pyridine core to other aromatic or unsaturated systems. This allows for the precise construction of complex molecules with tailored electronic properties. The N-methylamino group can also influence the electronic nature and solubility of the final material. Although research has not specifically reported using this compound, the synthetic pathways are well-established for analogous substituted pyridines. alkalimetals.com

Future Perspectives and Advancements in 2 Chloro N Methylpyridin 4 Amine Research

Development of Stereoselective and Asymmetric Synthetic Routes

While 2-Chloro-N-methylpyridin-4-amine itself is not chiral, its derivatives often are. The development of stereoselective and asymmetric synthetic methods is paramount for producing enantiomerically pure compounds, which is often a strict requirement for pharmaceutical applications.

Future research is likely to focus on the introduction of chiral centers early in the synthetic sequence, potentially through the use of chiral auxiliaries or catalysts. For instance, the Ellman lab has pioneered the use of tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu This approach, and others like it, could be adapted for the synthesis of chiral derivatives of this compound.

Researchers are also exploring the stereoselective synthesis of related heterocyclic compounds, such as 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, using methods like the Horner-Wadsworth-Emmons olefination. nih.gov The principles of stereocontrol demonstrated in these syntheses, including the use of Gilman or Grignard reagents for stereoselective addition, could inform the development of asymmetric routes to functionalized pyridines. nih.gov The synthesis of chiral sec-amines from imines using reducing agents like sodium borohydride (B1222165) also presents a viable strategy for creating chiral amine derivatives. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing, and flow chemistry is at the forefront of this revolution. The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow reactors provide superior control over reaction parameters such as temperature and pressure, leading to higher yields and purities. Research has demonstrated the successful application of flow chemistry to the synthesis of pyridines and dihydropyridines using microwave reactors or conductive heating platforms. nih.govtechnologynetworks.com These methods allow for single-step reactions without the need to isolate intermediates, streamlining the production process. nih.govtechnologynetworks.com

Furthermore, autonomous self-optimizing flow systems are being developed for the synthesis of complex molecules like pyridine-oxazoline (PyOX) ligands. rsc.org These systems can rapidly identify optimal reaction conditions, significantly reducing development time. rsc.org The investigation of flow hydrodynamics in pyridine (B92270) synthesis reactors is also contributing to the optimization of these processes by minimizing side reactions. acs.orgacs.org Such advancements are directly applicable to the industrial production of this compound, promising more efficient and cost-effective manufacturing.

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of methods that minimize waste, use less hazardous reagents, and are more energy-efficient.

One promising area is the use of multicomponent reactions (MCRs) under solvent-free conditions. MCRs are known for their high atom economy and efficiency, and their application to the synthesis of 2-hydroxypyridines has been demonstrated to produce high yields in short reaction times. mdpi.comresearchgate.net This approach aligns with the goals of green chemistry by reducing solvent waste and energy consumption. mdpi.com

The development of biodegradable ionic liquids with pyridinium (B92312) cations also represents a significant step towards more sustainable chemical processes. rsc.org These ionic liquids can be designed to be 'readily biodegradable', offering a more environmentally friendly alternative to traditional solvents. rsc.org Additionally, research into solid-state synthesis and mechanochemical methods presents a solvent-free alternative for producing related complexes, which is faster and more energy-efficient than solvent-based approaches. researchgate.net

| Green Chemistry Approach | Benefits | Relevant Research |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction times, high yields, solvent-free conditions. mdpi.comresearchgate.net | Synthesis of 2-hydroxypyridines. mdpi.comresearchgate.net |

| Biodegradable Ionic Liquids | Environmentally friendly solvent alternative. rsc.org | Design of pyridinium-based ionic liquids. rsc.org |

| Solid-State/Mechanochemical Synthesis | Solvent-free, faster, more energy-efficient. researchgate.net | Synthesis of metal complexes of rhodanine. researchgate.net |

Computational-Driven Design of New this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the in silico design and evaluation of new molecules, saving significant time and resources in the laboratory.

For this compound, computational approaches can be used to design novel derivatives with enhanced biological activity or desired physical properties. Molecular docking studies, for example, can predict the binding affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.govnih.govacs.org This information can guide the synthesis of more potent and selective drug candidates.

Computational tools are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, as well as their potential toxicity. nih.govnih.gov This early-stage assessment helps to identify promising candidates and flag potential issues before extensive experimental work is undertaken. The pyridine nucleus is a frequent target for such computational studies due to its prevalence in medicinal chemistry. nih.govresearchgate.net

Expansion into Emerging Fields of Chemical Science

The unique chemical properties of the this compound scaffold make it a versatile platform for exploration in various emerging fields of chemical science beyond its traditional applications.

Medicinal Chemistry: The pyridine scaffold is a cornerstone of many existing drugs. researchgate.netrsc.org Research continues to uncover new therapeutic applications for pyridine derivatives, including their use as anticancer agents that inhibit tubulin polymerization and as potential treatments for breast cancer. nih.govacs.orgrsc.org The development of novel pyridine-based compounds as anticonvulsant agents is also an active area of research. researchgate.net

Materials Science: The functionalization of pyridines opens up possibilities for creating new materials with unique optical, electronic, or catalytic properties. For instance, pyridinium-based ionic liquids are being explored for their potential as "green" solvents. rsc.org

Agrochemicals: Pyridine derivatives have long been used as herbicides, insecticides, and fungicides. google.comdissertationtopic.net Ongoing research aims to develop new agrochemicals with improved efficacy and better environmental profiles.

The continued exploration of the chemistry of this compound and its derivatives promises to yield exciting new discoveries and applications across the scientific landscape.

Q & A

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Design Strategy : Modify substituents on the pyridine ring (e.g., -CF₃, -OCH₃) via Pd-catalyzed cross-coupling. Assess steric/electronic effects on bioactivity using SPR or fluorescence quenching .

Notes

- Sources : Prioritize crystallographic data (Acta Crystallographica) and peer-reviewed synthesis methodologies. Exclude commercial sources (e.g., BenchChem) per guidelines.

- Contradictions : Address discrepancies in yields or computational parameters by revisiting reaction conditions or functional choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.